molecular formula C22H24N2O3S B2920050 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline CAS No. 866811-78-1

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline

Cat. No.: B2920050
CAS No.: 866811-78-1
M. Wt: 396.51
InChI Key: DSPIOSKPGHKYQD-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline is a synthetically designed quinoline derivative of significant interest for early-stage pharmaceutical research and development. This compound features a strategic molecular architecture, combining a quinoline core with azepane and benzenesulfonyl substituents. This structure is characteristic of compounds investigated for multi-target activity in complex disorders . Quinoline-based compounds are extensively studied in neuroscience, particularly for neurodegenerative diseases. Research on analogous structures highlights their potential as acetylcholinesterase (AChE) inhibitors, a key therapeutic target for mitigating cholinergic deficit in conditions like Alzheimer's disease . The structural motifs present in this molecule suggest potential for interaction with additional enzymatic and receptor systems, aligning with the modern drug discovery paradigm of designing multi-target directed ligands (MTDLs) to address the multifactorial nature of such diseases . Researchers can utilize this chemical as a key intermediate or a novel pharmacophore in hit-to-lead optimization campaigns. Its defined structure supports structure-activity relationship (SAR) studies, helping to elucidate the role of the azepane ring, sulfonyl group, and methoxy substitution on potency and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-27-17-11-12-20-19(15-17)22(24-13-7-2-3-8-14-24)21(16-23-20)28(25,26)18-9-5-4-6-10-18/h4-6,9-12,15-16H,2-3,7-8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPIOSKPGHKYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the azepane ring and the benzenesulfonyl group. The methoxy group is usually introduced through a methylation reaction.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Azepane Ring Introduction: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the quinoline core.

    Benzenesulfonyl Group Addition: The benzenesulfonyl group is typically added via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.

    Methoxy Group Introduction: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline core or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline is a complex organic compound with a quinoline core substituted with an azepane ring, a benzenesulfonyl group, and a methoxy group. This compound is researched for its potential applications in medicinal chemistry, material science, biological studies, and industrial uses.

Scientific Research Applications

  • Medicinal Chemistry The compound is studied as a potential pharmacophore in drug design due to its ability to interact with biological targets like enzymes and receptors.
  • Material Science Its structural properties make it a candidate for developing novel materials with specific electronic or optical properties.
  • Biological Studies The compound is used in studies to understand its interactions with biological macromolecules, potentially providing insights into its therapeutic uses.
  • Industrial Applications It can be used as an intermediate in synthesizing more complex molecules for various industrial applications.

Potential Derivatives

This compound can undergo several reactions, leading to the formation of various derivatives:

  • Oxidation Products Quinoline N-oxides.
  • Reduction Products Reduced quinoline derivatives.
  • Substitution Products Various substituted quinoline derivatives, depending on the nucleophile used.

Methoxyquinoline Complexes

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. The azepane ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methoxyquinoline with structurally related quinoline derivatives and sulfonamide-containing compounds, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Substituent Diversity and Positional Effects

Compound Name Position 2 Position 3 Position 4 Position 6
Target Compound - Benzenesulfonyl Azepan-1-yl Methoxy
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl 4-Methoxyphenyl Amino (-NH2) -
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-Chlorophenyl Methyl 3,4-Dimethoxyphenyl Methoxy
1-(4-Methylbenzenesulfonyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine - 4-Methylbenzenesulfonyl Piperazine-linked alkenyl -

Key Observations:

  • Position 3: The benzenesulfonyl group in the target compound differs from methyl or aryl groups in analogs .
  • Position 4: The azepane ring provides a larger, more flexible substituent than amino or dimethoxyphenyl groups, which may influence binding affinity in biological targets .
  • Position 6: Methoxy groups are common in bioactive quinolines (e.g., antimalarials), suggesting the target compound may share similar solubility or target interactions .

Physicochemical and Bioactive Properties

Compound Melting Point (°C) Purity (%) Notable Bioactivity (Inferred)
Target Compound N/A N/A Potential kinase/modulator activity (based on sulfonyl and azepane motifs)
4k 223–225 Not reported Possible antimicrobial/antifungal activity (common for aminoquinolines)
Piperazine-sulfonyl N/A 93–96 Anticancer or CNS-targeting (common for sulfonamide-piperazine hybrids)

Key Observations:

  • The azepane ring’s conformational flexibility may improve blood-brain barrier penetration compared to rigid 3,4-dimethoxyphenyl groups .

Research Implications and Limitations

  • Gaps in Data : Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence. Comparative analysis relies on structural analogs.
  • Synthetic Challenges : The azepane and benzenesulfonyl groups may require orthogonal protection/deprotection strategies, increasing synthesis complexity .
  • Therapeutic Potential: Quinoline-sulfonamide hybrids are explored as kinase inhibitors or antimicrobials; the target compound’s unique substituents warrant further investigation .

Q & A

Q. What synthetic methodologies are optimal for introducing the azepane and benzenesulfonyl moieties to the 6-methoxyquinoline core?

Methodological Answer:

  • Stepwise Functionalization: First, sulfonate the quinoline at position 3 using benzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM). Subsequent nucleophilic substitution at position 4 with azepane requires activation via halogenation (e.g., using POCl₃ for chlorination) followed by heating with azepane in a polar aprotic solvent (DMF or DMSO) .
  • Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify intermediates via column chromatography to avoid side products like over-sulfonated derivatives.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks ([M+H]⁺ expected at m/z ~439).
    • ¹H/¹³C NMR: Key signals include:
  • Methoxy group at δ ~3.9 ppm (singlet, 3H).
  • Azepane protons as multiplet (δ ~1.6–2.1 ppm, 8H).
  • Quinoline aromatic protons (δ ~7.5–8.5 ppm) .
  • Purity Thresholds: Aim for ≥95% purity (HPLC) for biological assays.

Advanced Research Questions

Q. How does the benzenesulfonyl group influence the compound’s electronic properties and binding affinity in biological systems?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The sulfonyl group’s electron-withdrawing nature may reduce electron density on the quinoline ring, affecting π-π stacking with protein targets .
  • Comparative SAR Studies: Synthesize analogs without the sulfonyl group and test inhibition against kinase targets (e.g., EGFR or CDK2) to quantify its contribution .

Q. What strategies resolve contradictions in fluorescence data under varying pH conditions?

Methodological Answer:

  • pH-Dependent Fluorescence: The 6-methoxyquinoline core exhibits pH-sensitive fluorescence due to protonation/deprotonation of the nitrogen atom.
    • Experimental Design: Measure fluorescence intensity (λₑₓ = 350 nm, λₑₘ = 450 nm) across pH 2–12. Use quinine sulfate as a reference standard .
    • Data Interpretation: A biphasic curve (quenching at low/high pH) confirms excited-state proton transfer. Discrepancies may arise from solvent polarity or aggregation effects—address via controlled ionic strength buffers .

Q. How can high-pressure Raman spectroscopy elucidate conformational changes in the crystalline form?

Methodological Answer:

  • High-Pressure Setup: Use a diamond anvil cell (0–3 GPa) with methanol:ethanol (4:1) as a pressure-transmitting medium.
  • Key Observations: Monitor shifts in:
    • C-H stretching (2900–3100 cm⁻¹) for azepane ring distortion.
    • Sulfonyl S=O vibrations (~1150 cm⁻¹) for hydrogen-bonding changes.
    • Phase transitions are indicated by splitting/merging of peaks (e.g., at ~1.7 GPa) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in DMSO vs. aqueous buffers?

Methodological Answer:

  • Solubility Testing Protocol:
    • DMSO Stock: Prepare 10 mM solution, filter (0.22 μm), and dilute serially in PBS (pH 7.4).
    • Dynamic Light Scattering (DLS): Detect aggregates at concentrations >100 μM.
    • Mitigation Strategy: Use co-solvents (e.g., 5% PEG-400) or surfactants (0.1% Tween-80) to stabilize aqueous solutions .

Methodological Innovations

Q. What computational approaches predict the compound’s metabolic stability?

Methodological Answer:

  • In Silico Tools:
    • CYP450 Metabolism: Use SwissADME to identify vulnerable sites (e.g., azepane N-dealkylation).
    • Metabolite Prediction: GLORYx generates plausible metabolites for LC-MS/MS validation .

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